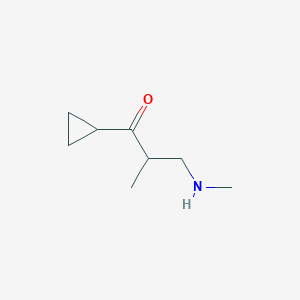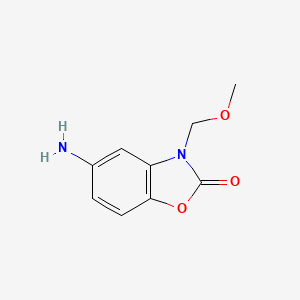![molecular formula C9H13NO2 B13162528 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,2-dimethyl-1,3-propanediol with cyanogen bromide in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Analyse Des Réactions Chimiques
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain receptors .
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can be compared with other similar compounds, such as:
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: This compound has a similar spirocyclic structure but lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-8(2)6-9(3-4-11-8)7(5-10)12-9/h7H,3-4,6H2,1-2H3 |
Clé InChI |
OAGIYYZCDARMBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCO1)C(O2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)



![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)

![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)

![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)


